Cas no 898457-03-9 (5-2-(4-methoxyphenyl)-2-oxoethoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one)

5-2-(4-methoxyphenyl)-2-oxoethoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one structure
898457-03-9 structure
Product Name:5-2-(4-methoxyphenyl)-2-oxoethoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one
CAS No:898457-03-9
MF:C25H26N2O5
MW:434.484346866608
CID:5484096
Update Time:2025-07-17

5-2-(4-methoxyphenyl)-2-oxoethoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one Chemical and Physical Properties

Names and Identifiers

    • 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
    • 5-2-(4-methoxyphenyl)-2-oxoethoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one
    • Inchi: 1S/C25H26N2O5/c1-30-21-9-7-19(8-10-21)24(29)17-32-25-18-31-22(15-23(25)28)16-26-11-13-27(14-12-26)20-5-3-2-4-6-20/h2-10,15,18H,11-14,16-17H2,1H3
    • InChI Key: RVOIKVWPTILSHB-UHFFFAOYSA-N
    • SMILES: C1(CN2CCN(C3=CC=CC=C3)CC2)OC=C(OCC(C2=CC=C(OC)C=C2)=O)C(=O)C=1

5-2-(4-methoxyphenyl)-2-oxoethoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2617-1447-2μmol
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
898457-03-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2617-1447-5μmol
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
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F2617-1447-10μmol
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
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$69.0 2023-05-16
Life Chemicals
F2617-1447-20μmol
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
898457-03-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2617-1447-1mg
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
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$54.0 2023-05-16
Life Chemicals
F2617-1447-2mg
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
898457-03-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2617-1447-3mg
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
898457-03-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2617-1447-4mg
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
898457-03-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2617-1447-5mg
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
898457-03-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2617-1447-10mg
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
898457-03-9 90%+
10mg
$79.0 2023-05-16

5-2-(4-methoxyphenyl)-2-oxoethoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one Related Literature

Additional information on 5-2-(4-methoxyphenyl)-2-oxoethoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one

Professional Introduction to Compound with CAS No. 898457-03-9 and Product Name: 5-2-(4-methoxyphenyl)-2-oxoethoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one

Compound with the CAS number 898457-03-9 and the product name 5-2-(4-methoxyphenyl)-2-oxoethoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a pyranone core, a piperazine moiety, and an ethoxy group, makes it a versatile scaffold for developing novel therapeutic agents.

The pyranone core is a crucial structural feature that contributes to the compound's stability and reactivity. Pyranones are known for their broad spectrum of biological activities, making them valuable intermediates in the synthesis of various pharmacologically active compounds. In recent years, research has focused on leveraging the unique properties of pyranones to develop new treatments for a range of diseases, including inflammatory disorders and neurological conditions.

Furthermore, the 4-methoxyphenyl group in the molecular structure adds another layer of complexity and functionality. This aromatic ring is often incorporated into drug molecules to enhance their metabolic stability and binding affinity to biological targets. The methoxy substituent, in particular, can influence the compound's solubility and pharmacokinetic properties, making it an attractive feature for medicinal chemists seeking to optimize drug candidates.

The 4-phenylpiperazin-1-ylmethyl moiety is another critical component of this compound. Piperazine derivatives are widely recognized for their role in pharmaceuticals due to their ability to modulate various biological pathways. The phenyl group attached to the piperazine ring further enhances the compound's potential as a lead molecule by improving its binding interactions with target proteins. This combination of structural elements makes 5-2-(4-methoxyphenyl)-2-oxoethoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one a promising candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions between this compound and potential biological targets more effectively. These studies have highlighted the compound's ability to interact with enzymes and receptors involved in critical cellular processes. For instance, preliminary data suggest that it may exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in various diseases.

In addition to its structural complexity, this compound has shown intriguing pharmacological properties in vitro. Studies have demonstrated its potential as an antagonist or agonist depending on the specific target receptor. This dual functionality makes it a valuable tool for understanding receptor mechanisms and developing drugs with improved selectivity and efficacy.

The synthesis of 5-2-(4-methoxyphenyl)-2-oxoethoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, has been instrumental in achieving the desired molecular architecture. These methods not only enhance efficiency but also allow for greater control over stereochemistry, which is crucial for biological activity.

From a regulatory perspective, the development of new pharmaceutical compounds must adhere to stringent guidelines to ensure safety and efficacy. The characterization of this compound through spectroscopic methods (e.g., NMR, mass spectrometry) and analytical techniques (e.g., HPLC) has been essential in confirming its identity and purity. These data are critical for submitting applications to regulatory agencies such as the FDA or EMA.

The potential therapeutic applications of this compound are vast. Early research suggests that it may have utility in treating conditions such as depression, anxiety, and chronic pain. By modulating neurotransmitter systems through its interaction with piperazine receptors, it could offer a novel approach to managing these disorders. Furthermore, its structural features may make it suitable for developing treatments against neurodegenerative diseases like Alzheimer's and Parkinson's.

Future studies will focus on evaluating the compound's pharmacokinetic profile and toxicity in animal models. These experiments will provide valuable insights into its potential as a drug candidate and guide further optimization efforts. Additionally, exploring its interactions with other biological targets may uncover additional therapeutic benefits beyond those initially anticipated.

The integration of machine learning algorithms into drug discovery has revolutionized the way new compounds are identified and optimized. By leveraging large datasets and predictive models, researchers can accelerate the process of identifying promising candidates like 5-2-(4-methoxyphenyl)-2-oxoethoxy-2-(4-phenylpiperazin-1-ylmethyl)-4H-pyran - 4-one. These computational tools have already demonstrated their effectiveness in predicting biological activity and optimizing molecular properties.

In conclusion, Compound with CAS No. 898457 - 03 - 9 represents a significant contribution to pharmaceutical chemistry due to its complex structure and promising pharmacological properties。 The combination of functional groups such as the pyranone core, methoxyphenyl, and phenylpiperazine moiety makes it a versatile scaffold for developing novel therapeutic agents。 Further research is warranted to fully explore its potential applications in medicine。

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